3-(2-Fluoroethyl)-4-hydroxy-1-prolylpiperidine
Overview
Description
3-(2-Fluoroethyl)-4-hydroxy-1-prolylpiperidine is a fluorinated piperidine derivative. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis due to their unique structural and functional properties . The incorporation of a fluorine atom into the piperidine ring enhances the compound’s stability and biological activity, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)-4-hydroxy-1-prolylpiperidine typically involves multicomponent reactions. One efficient method is the one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines catalyzed by TMSI in methanol at room temperature . This method provides moderate to good yields of the desired substituted piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethyl)-4-hydroxy-1-prolylpiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce various piperidine derivatives with different functional groups.
Scientific Research Applications
3-(2-Fluoroethyl)-4-hydroxy-1-prolylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethyl)-4-hydroxy-1-prolylpiperidine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological receptors, leading to increased stability and activity . The compound may inhibit certain enzymes or receptors, thereby modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds also contain fluorine atoms and are used in various applications, including drug design and materials science.
Piperidinones: Similar to piperidine derivatives, these compounds are used in pharmaceuticals and organic synthesis.
Uniqueness
3-(2-Fluoroethyl)-4-hydroxy-1-prolylpiperidine is unique due to its specific structural features, including the presence of a fluorine atom and a hydroxyl group. These features enhance its stability, biological activity, and versatility in various applications compared to other similar compounds .
Properties
IUPAC Name |
[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]-pyrrolidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O2/c13-5-3-9-8-15(7-4-11(9)16)12(17)10-2-1-6-14-10/h9-11,14,16H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMJPYNJCMGJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C(C2)CCF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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